3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS 214428 is a bio-active chemical.
Applications De Recherche Scientifique
Enantioselectivity in Kinetic Resolution : A study by Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of related 1,4-dihydropyridine 3,5-diesters. The study found that specific structural modifications, like a methyl ester at the 5-position and a long or branched acyl chain at C3, resulted in high enantiomeric ratios, demonstrating the compound's potential in stereochemistry and enzymatic studies (Sobolev et al., 2002).
Synthesis and Pharmacological Activity : Muto et al. (1988) investigated the synthesis and pharmacological activity of stereoisomers of a similar 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. The study found significant differences in antihypertensive activities among the stereoisomers, indicating the importance of stereochemistry in pharmacological efficacy (Muto et al., 1988).
Novel Calcium Antagonists : Ashimori et al. (1991) synthesized novel 1,4-dihydropyridine derivatives bearing 3-[4-(substituted amino)phenylalkyl]ester side chains and tested them for antihypertensive activity. This research highlights the potential use of such compounds in developing new antihypertensive medications (Ashimori et al., 1991).
Cytochrome P-450-catalyzed Hydroxylation and Ester Cleavage : Guengerich et al. (1988) explored the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study is significant in understanding the metabolic pathways and enzymatic interactions of such compounds (Guengerich et al., 1988).
Comparative Pharmacological Studies : Meyer et al. (1981) conducted synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions. The study found that asymmetrically substituted derivatives exhibited superior pharmacological activities compared to symmetrically substituted ones, suggesting the importance of structural variation in pharmacological properties (Meyer et al., 1981).
Calcium Channel Antagonist Activity : Dagnino et al. (1986) synthesized dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates and evaluated their calcium channel antagonist activities. This study provides insights into the potential therapeutic applications of these compounds in cardiovascular diseases (Dagnino et al., 1986).
Propriétés
Numéro CAS |
216508-01-9 |
---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester |
Formule moléculaire |
C33H40N6O4 |
Poids moléculaire |
584.71 |
Nom IUPAC |
3,5-Pyridinedicarboxylic acid, 4-(3-(((cyanoamino)((3-(4-phenyl-1-piperidinyl)propyl)amino)methylene)amino)phenyl)-1,4-dihydro-2,6-dimethyl-, dimethyl ester |
InChI |
InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38) |
Clé InChI |
GIOHMBUSIFGCJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)c2cccc(c2)NC(=NCCCN3CCC(CC3)c4ccccc4)NC#N)C(=O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS 214428; BMS-214428; BMS214428; UNII-6774Z74TWN. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.